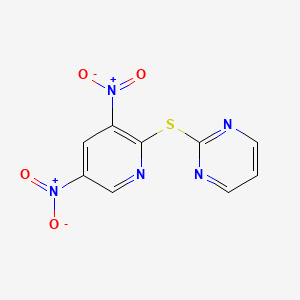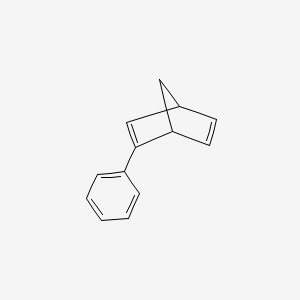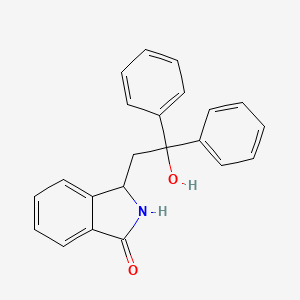![molecular formula C26H44O5 B14449453 Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate CAS No. 76859-12-6](/img/no-structure.png)
Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate is a chemical compound known for its unique structure and properties. It belongs to the class of furan fatty acids, which are valued for their radical scavenging and antioxidative properties . The compound features a furan moiety embedded in a carboxyalkyl chain, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate typically involves the reaction of diethyl propanedioate with a suitable furan derivative. The process often includes the use of sodium ethoxide in ethanol to generate the enolate ion, which then reacts with an alkyl halide to form the desired product . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. Techniques such as countercurrent chromatography and silver ion chromatography are employed to purify the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the furan moiety or the carboxyalkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction can lead to saturated analogs .
Scientific Research Applications
Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate has several scientific research applications:
Chemistry: Used as a model compound to study furan fatty acids and their reactivity.
Biology: Investigated for its antioxidative properties and potential biological activities.
Medicine: Explored for its potential therapeutic effects due to its radical scavenging properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate exerts its effects involves its ability to scavenge free radicals. The furan moiety plays a crucial role in this process, interacting with reactive oxygen species and neutralizing them . The compound’s molecular targets include various oxidative stress pathways, making it a valuable antioxidant .
Comparison with Similar Compounds
Similar Compounds
E-9-(3-methyl-5-pentylfuran-2-yl)non-8-enoic acid: A related furan fatty acid with similar antioxidative properties.
E-9-(3-methyl-5-pent-1-enylfuran-2-yl)nonanoic acid: Another furan derivative with comparable reactivity.
Uniqueness
Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate is unique due to its specific structure, which combines a furan ring with a propanedioate moiety. This combination enhances its reactivity and antioxidative properties, making it distinct from other furan fatty acids .
Properties
| 76859-12-6 | |
Molecular Formula |
C26H44O5 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
diethyl 2-[9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate |
InChI |
InChI=1S/C26H44O5/c1-5-8-14-17-22-20-21(4)24(31-22)19-16-13-11-9-10-12-15-18-23(25(27)29-6-2)26(28)30-7-3/h20,23H,5-19H2,1-4H3 |
InChI Key |
LUKNKIQECWZEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCCC(C(=O)OCC)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)

